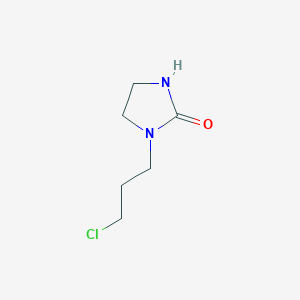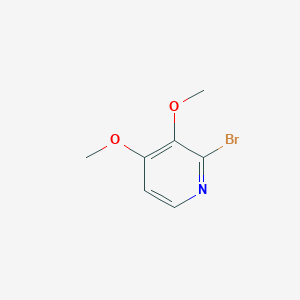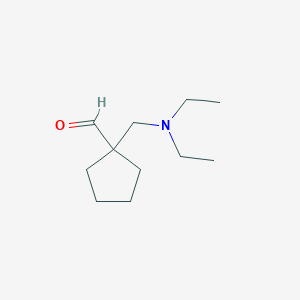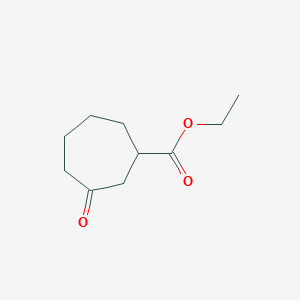![molecular formula C15H13NOS B1611090 6-Méthoxy-2-(p-tolyl)benzo[d]thiazole CAS No. 101078-51-7](/img/structure/B1611090.png)
6-Méthoxy-2-(p-tolyl)benzo[d]thiazole
Vue d'ensemble
Description
6-Methoxy-2-(p-tolyl)benzo[d]thiazole, commonly referred to as 6M2PT, is an organic compound belonging to the class of thiazoles. It is a colorless, crystalline solid that has a melting point of 115°C. 6M2PT has a variety of uses in scientific research, as it can be used as a reagent in organic synthesis or as a ligand in coordination chemistry. 6M2PT is also known to have a variety of biochemical and physiological effects, which have been studied in recent years.
Applications De Recherche Scientifique
Science des matériaux : Matériaux fonctionnels avancés
6-Méthoxy-2-(p-tolyl)benzo[d]thiazole : présente des applications potentielles dans le développement de matériaux fonctionnels avancés. Sa structure moléculaire suggère qu'elle pourrait être utilisée dans la synthèse de semi-conducteurs organiques, qui sont essentiels à la création de dispositifs électroniques flexibles . Le système aromatique du composé et son noyau hétérocyclique peuvent contribuer aux propriétés de transport de charge souhaitables dans des matériaux comme les OLED (diodes électroluminescentes organiques) et les cellules photovoltaïques organiques.
Sciences de la vie : Études d'inhibition enzymatique
En sciences de la vie, ce composé pourrait jouer un rôle dans les études d'inhibition enzymatique. Les dérivés de benzothiazole ont montré qu'ils se lient aux sites actifs d'enzymes comme l'uréase, ce qui est important en recherche médicale pour des affections telles que les ulcères gastriques causés par Helicobacter pylori . Les groupes méthoxy et tolyl pourraient potentiellement améliorer l'affinité de liaison aux enzymes cibles, ce qui en fait un outil précieux pour la recherche biochimique.
Synthèse chimique : Développement de catalyseurs
La structure de This compound indique son utilité en synthèse chimique, en particulier dans le développement de catalyseurs pour les réactions organiques. Son noyau de benzothiazole stable pourrait être fonctionnalisé davantage pour créer des catalyseurs qui facilitent diverses transformations chimiques, y compris les réactions de couplage qui sont fondamentales dans la synthèse pharmaceutique .
Chromatographie : Normes analytiques
Ce composé pourrait être utilisé comme norme analytique en chromatographie. Sa signature chimique distincte lui permet de servir de point de référence pour identifier et quantifier des composés similaires dans des mélanges complexes, ce qui est essentiel dans le contrôle de la qualité pharmaceutique et l'analyse environnementale .
Recherche analytique : Spectroscopie
En recherche analytique, This compound peut être utilisé dans des études spectroscopiques en raison de ses propriétés d'absorption et d'émission uniques. Il pourrait être un candidat pour développer de nouvelles sondes spectroscopiques qui aident à la détection et à l'étude de molécules biologiques .
Chimie médicinale : Conception de médicaments
Enfin, en chimie médicinale, la structure du composé est propice à la conception de médicaments. Sa partie benzothiazole est une caractéristique commune de nombreuses molécules pharmacologiquement actives, ce qui suggère qu'elle pourrait être un précurseur dans la synthèse de nouveaux agents thérapeutiques, en particulier dans le domaine des maladies neurodégénératives et du cancer .
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit urease and quorum-sensing in certain biological systems.
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activities against urease and quorum-sensing .
Biochemical Pathways
Similar compounds have been reported to interfere with the urease pathway and quorum-sensing , which are critical for certain biological functions.
Pharmacokinetics
The pharmacokinetic properties of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also reported to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4 . These enzymes play a crucial role in drug metabolism, and their inhibition can affect the pharmacokinetics of other drugs.
Result of Action
Similar compounds have shown inhibitory activities against urease and quorum-sensing , suggesting potential antimicrobial or antivirulence effects.
Analyse Biochimique
Biochemical Properties
6-Methoxy-2-(p-tolyl)benzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and leading to changes in the metabolism of other compounds . Additionally, 6-Methoxy-2-(p-tolyl)benzo[d]thiazole can bind to specific proteins, influencing their function and stability.
Cellular Effects
The effects of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Furthermore, 6-Methoxy-2-(p-tolyl)benzo[d]thiazole can affect the expression of genes involved in apoptosis, thereby influencing cell survival and death.
Molecular Mechanism
The molecular mechanism of action of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling . Additionally, 6-Methoxy-2-(p-tolyl)benzo[d]thiazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Methoxy-2-(p-tolyl)benzo[d]thiazole remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and reducing oxidative stress . At high doses, it can lead to toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage.
Metabolic Pathways
6-Methoxy-2-(p-tolyl)benzo[d]thiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall effect on cellular function and metabolism.
Transport and Distribution
The transport and distribution of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, influencing its accumulation and activity.
Subcellular Localization
The subcellular localization of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole plays a crucial role in its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, ultimately influencing cellular function.
Propriétés
IUPAC Name |
6-methoxy-2-(4-methylphenyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-10-3-5-11(6-4-10)15-16-13-8-7-12(17-2)9-14(13)18-15/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPBHVPYFUNVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544714 | |
| Record name | 6-Methoxy-2-(4-methylphenyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101078-51-7 | |
| Record name | 6-Methoxy-2-(4-methylphenyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B1611007.png)

![Hexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B1611011.png)



![Imidazo[1,2-a]pyridine-3-carbaldehyde oxime](/img/structure/B1611018.png)







